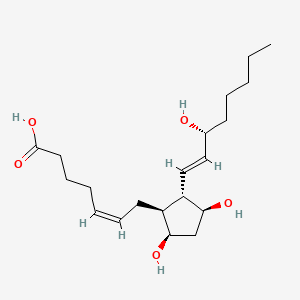
ent-PGF2alpha
Overview
Description
Prostaglandin F2alpha (PGF2α), also known as ent-PGF2alpha, is a naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient . It is a lipid found throughout the body that functions similarly to a hormone . In pregnancy, PGF2α is used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss . It is also used to treat uterine infections in domestic animals .
Synthesis Analysis
PGF2α is generally formed by the reduction of PGH2 by PG endoperoxide synthase or reductase . It can also be formed from other prostaglandins such as PGE2 through 9-keto reductases and PGD2 through 11-keto reductases . A concise and highly stereoselective total synthesis of PGF2α was described in 2012, which requires only seven steps .Molecular Structure Analysis
The molecular structure of ent-PGF2alpha contains a total of 59 bonds, including 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of ent-PGF2alpha include a molar mass of 354.487 g·mol−1 and solubility in water of 200 mg/mL at 20 °C . It contains a total of 59 bonds, including 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols .Scientific Research Applications
Cardiovascular Disease Therapeutics
The Prostaglandin F2α receptor (FP) has been identified as a promising therapeutic target for cardiovascular diseases . PGF2α, acting through its specific FP receptor, is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . It has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Female Reproductive Function
The FP receptor is required for female reproductive function such as luteolysis and parturition . It plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis and in regulating female reproductive function and parturition .
Role in Inflammation
Prostaglandins, including PGF2α, are involved in the pathogenesis of inflammation . They act on their specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) to mediate their effects .
Role in Endometrial Epithelial Cell Proliferation
PGF2α has been found to play a role in endometrial epithelial cell proliferation . The FP receptor expression is increased in endometrial epithelial cells during the proliferative phase of the menstrual cycle . PGF2α induces a significant concentration-dependent increase in endometrial epithelial cell proliferation via a phospholipase C (PLC)-dependent pathway .
Role in Cardiac Myocyte Hypertrophy
Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Role in Transforming Growth Factor-alpha (TGF alpha) Expression
PGF2α has been found to stimulate the expression of TGF alpha mRNA within 6 hours of exposure . This effect did not require activation of protein kinase C and was fully reversible .
Mechanism of Action
Target of Action
The primary target of ent-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . It plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
ent-PGF2alpha interacts with its target, the FP receptor, to induce various cellular responses. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
ent-PGF2alpha is part of the prostanoid family of bioactive lipids, which are synthesized from arachidonic acid through a two-step enzymatic process involving cyclooxygenase (COX) and specific synthase enzymes . Through the FP receptor, ent-PGF2alpha can modulate various cellular processes such as cell proliferation, differentiation, apoptosis, and regulate female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
It is known that prostaglandins, including ent-pgf2alpha, have a short half-life in the blood plasma, less than 1 minute . This rapid elimination suggests that ent-PGF2alpha is quickly metabolized and removed from the body.
Result of Action
The action of ent-PGF2alpha results in various molecular and cellular effects. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . In the context of female reproductive function, it is required for luteolysis and parturition .
Action Environment
The action of ent-PGF2alpha can be influenced by environmental factors. For example, oxidative stress has been associated with increased amounts of the ent-PGF2alpha isoform 8-iso-PGF2alpha in patients with endometriosis . This suggests that the action, efficacy, and stability of ent-PGF2alpha can be modulated by the cellular environment.
Future Directions
The emerging role of the PGF2α receptor in cardiovascular diseases is being highlighted, and potential therapeutic translation is being discussed . The physiological roles of COX-derived PGF2α in cellular and whole body homeostasis and the mechanism underlying their action offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .
properties
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-FCINMJCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347966 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-PGF2alpha | |
CAS RN |
54483-31-7 | |
| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)



![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)

![2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate](/img/structure/B569097.png)

